(+/-)-cis-9,10-Epoxy-12(Z)-octadecenoic acid methyl ester (+/-)-cis-9,10-Epoxy-12(Z)-octadecenoic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 21019-43-2
VCID: VC21205323
InChI: InChI=1S/C19H34O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h8,11,17-18H,3-7,9-10,12-16H2,1-2H3/b11-8-/t17-,18+/m0/s1
SMILES: CCCCCC=CCC1C(O1)CCCCCCCC(=O)OC
Molecular Formula: C19H34O3
Molecular Weight: 310.5 g/mol

(+/-)-cis-9,10-Epoxy-12(Z)-octadecenoic acid methyl ester

CAS No.: 21019-43-2

Cat. No.: VC21205323

Molecular Formula: C19H34O3

Molecular Weight: 310.5 g/mol

* For research use only. Not for human or veterinary use.

(+/-)-cis-9,10-Epoxy-12(Z)-octadecenoic acid methyl ester - 21019-43-2

Specification

CAS No. 21019-43-2
Molecular Formula C19H34O3
Molecular Weight 310.5 g/mol
IUPAC Name methyl 8-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]octanoate
Standard InChI InChI=1S/C19H34O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h8,11,17-18H,3-7,9-10,12-16H2,1-2H3/b11-8-/t17-,18+/m0/s1
Standard InChI Key JCJMEMDHUZYVMB-OPEQHFAOSA-N
Isomeric SMILES CCCCC/C=C\C[C@H]1[C@H](O1)CCCCCCCC(=O)OC
SMILES CCCCCC=CCC1C(O1)CCCCCCCC(=O)OC
Canonical SMILES CCCCCC=CCC1C(O1)CCCCCCCC(=O)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator